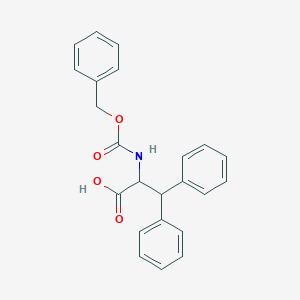

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and two phenyl groups attached to the alpha carbon. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid typically involves the Strecker synthesis, which is a well-known method for preparing alpha-aminonitriles, which can be subsequently hydrolyzed to amino acids . The reaction conditions often involve the use of an aldehyde, ammonia, and hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst . The resulting alpha-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups like benzyloxycarbonyl is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.

Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of the free amino acid.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein engineering.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to reveal the active amino group, which can then participate in biochemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

(S)-2-(Benzyloxycarbonylamino)-3-phenylpropanoic acid: Lacks the second phenyl group, resulting in different steric and electronic properties.

(S)-2-(Benzyloxycarbonylamino)-3,3-dimethylpropanoic acid: Contains methyl groups instead of phenyl groups, affecting its hydrophobicity and reactivity.

Uniqueness

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid is unique due to the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and for use in the synthesis of complex molecules.

Actividad Biológica

(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid, also known as a benzyloxycarbonyl derivative, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center and is characterized by the following structural formula:

- Molecular Weight: 341.4 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

The presence of the benzyloxycarbonyl group enhances its lipophilicity, which may contribute to its biological activity by facilitating membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- G-Protein Coupled Receptors (GPCRs): The compound has been shown to act as an agonist or antagonist for specific GPCRs, influencing signal transduction pathways critical in cellular responses.

- Enzyme Modulation: It may modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting physiological processes like inflammation and cell proliferation.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Properties | Exhibits cytotoxic effects on various cancer cell lines, including colon and breast cancer cells. |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases. |

| Neuroprotective Effects | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |

Case Studies

-

Anticancer Activity:

A study investigated the effects of this compound on HT-29 colon carcinoma cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. Mechanistically, it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins . -

Anti-inflammatory Activity:

In a murine model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers (TNF-alpha and IL-6). Histological analysis revealed decreased infiltration of inflammatory cells in treated joints compared to controls . -

Neuroprotective Effects:

Research highlighted its neuroprotective properties in models of oxidative stress-induced neuronal damage. The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial integrity .

Pharmacological Profile

The pharmacological profile indicates that this compound has potential therapeutic applications across various disease states:

- Cancer Therapy: Due to its cytotoxic effects on tumor cells.

- Inflammatory Disorders: As a modulator of inflammatory responses.

- Neurological Disorders: Potential use in neurodegenerative diseases due to its protective effects on neuronal cells.

Propiedades

IUPAC Name |

3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUXDTIGARAROZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.